molecular formula C18H12N2O2 B1582138 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 54660-00-3

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No. B1582138
CAS RN: 54660-00-3
M. Wt: 288.3 g/mol
InChI Key: KKLJFKIBTOBVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” is a chemical compound with the molecular formula C18H12N2O2 . It is also known as Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies . For instance, one study describes the alkylation process of the 3,6-diaryl-2,5-dihydro-1,4-diketopyrrolo[3,4-c]pyrrole-1,4-dione . Another study discusses the synthesis of 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) .


Molecular Structure Analysis

The molecular structure of “3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” has been analyzed in several studies . Spectroscopic measurements have been used to study its structure .


Chemical Reactions Analysis

The chemical reactions involving “3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” have been studied . For example, one study discusses how it can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” have been analyzed . It is a solid at 20°C . The melting point is 360°C .

Scientific Research Applications

  • Photoluminescent Materials :

    • Beyerlein and Tieke (2000) described a series of π-conjugated polymers and copolymers containing 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating good solubility, processability, and strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
  • Organic Electronics and Semiconductors :

    • Wienk et al. (2008) reported on the application of a novel narrow bandgap polymer based on 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione in photovoltaic cells, showing efficiencies of up to 4.0% under simulated solar light conditions (Wienk et al., 2008).
    • Wu et al. (2011) synthesized DPP-based organic molecules for use in organic photovoltaic cells, demonstrating increased photovoltaic performance and crystallinity (Wu et al., 2011).
  • Polymer Chemistry :

    • Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte based on 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione for use as an electron transport layer in polymer solar cells, leading to improved power conversion efficiency (Hu et al., 2015).
    • Horn et al. (2002) reported the synthesis of liquid crystalline polysiloxanes containing 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione units in their main chain, revealing nematic or smectic enantiotropic phases (Horn et al., 2002).

properties

IUPAC Name

3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJFKIBTOBVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068971
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

CAS RN

54660-00-3, 120500-90-5
Record name Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 2
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 3
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 4
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 5
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 6
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.